N-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-amine
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Overview
Description
(E)-1-(4-CHLORO-3-NITROPHENYL)-N-[2-(3,4-DIMETHYLPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a chlorinated nitrophenyl group and a dimethylphenyl-benzoxazole moiety. The presence of these functional groups suggests that the compound may exhibit interesting chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-CHLORO-3-NITROPHENYL)-N-[2-(3,4-DIMETHYLPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzoxazole core, followed by the introduction of the dimethylphenyl group. The final step involves the formation of the imine linkage with the chlorinated nitrophenyl group. Reaction conditions often include the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions
(E)-1-(4-CHLORO-3-NITROPHENYL)-N-[2-(3,4-DIMETHYLPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under mild conditions.
Substitution: The chlorinated phenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group can yield nitroso or nitro derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the benzoxazole moiety.
Medicine: Explored for its potential as an antimicrobial or anticancer agent.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (E)-1-(4-CHLORO-3-NITROPHENYL)-N-[2-(3,4-DIMETHYLPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- **(E)-1-(4-CHLORO-3-NITROPHENYL)-N-[2-(3,4-DIMETHYLPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE shares structural similarities with other benzoxazole derivatives and nitrophenyl compounds.
Other similar compounds: include (E)-1-(4-BROMO-3-NITROPHENYL)-N-[2-(3,4-DIMETHYLPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE and (E)-1-(4-CHLORO-3-NITROPHENYL)-N-[2-(3,4-DIMETHYLPHENYL)-1,3-BENZOXAZOL-6-YL]METHANIMINE.
Uniqueness
The unique combination of functional groups in (E)-1-(4-CHLORO-3-NITROPHENYL)-N-[2-(3,4-DIMETHYLPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C22H16ClN3O3 |
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Molecular Weight |
405.8 g/mol |
IUPAC Name |
1-(4-chloro-3-nitrophenyl)-N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]methanimine |
InChI |
InChI=1S/C22H16ClN3O3/c1-13-3-5-16(9-14(13)2)22-25-19-11-17(6-8-21(19)29-22)24-12-15-4-7-18(23)20(10-15)26(27)28/h3-12H,1-2H3 |
InChI Key |
WAXMEEDDEPKJEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC(=C3)N=CC4=CC(=C(C=C4)Cl)[N+](=O)[O-])C |
Origin of Product |
United States |
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